REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2].NC1(C(O)=O)CCCC1.[ClH:21]>CCO>[ClH:21].[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1(N)CCCC1)=O
|
Name
|
|
Quantity
|
8.94 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 23° C. for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hexane-Et2O (1:1)
|
Type
|
ADDITION
|
Details
|
a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which
|
Type
|
CUSTOM
|
Details
|
gave a precipitate
|
Type
|
FILTRATION
|
Details
|
This off-white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C1(N)CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.9 mmol | |
AMOUNT: MASS | 6.57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |